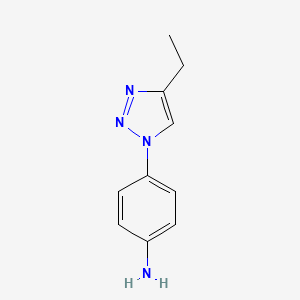

![molecular formula C22H28Br2S2 B1456360 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene CAS No. 359017-65-5](/img/structure/B1456360.png)

2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene

概要

説明

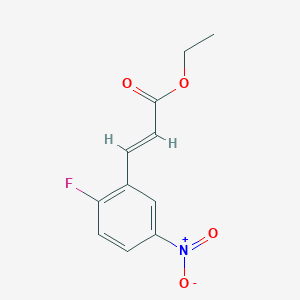

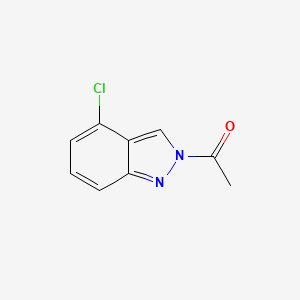

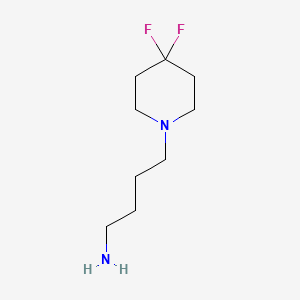

2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene is a chemical compound with the molecular formula C22H28Br2S2 and a molecular weight of 516.40 . It is a heterocyclic building block used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an efficient synthesis of hydrolytically and thermally stable 4,8-dibromobenzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) by the bromination of its parent heterocycle is reported .Molecular Structure Analysis

The compound has a large and rigid planar conjugated structure . This structure allows for effective conjugation if embedded into semiconducting polymers, which in turn will have a lower band gap .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) .科学的研究の応用

Organic Photovoltaic Cells

This compound is utilized in the development of organic photovoltaic (OPV) cells . Its molecular structure is beneficial for creating active layers in OPVs due to its ability to donate electrons efficiently. The high electron affinity and stability of the compound contribute to improved power conversion efficiency and durability of the solar cells .

Organic Field-Effect Transistors

In the field of electronics, this compound is used in the fabrication of organic field-effect transistors (OFETs) . The semiconductor properties of the compound, including high charge carrier mobility, make it an excellent choice for OFETs, which are pivotal in the development of flexible electronic devices .

Conductive Polymers

The compound serves as a building block for conductive polymers. Its symmetric and planar conjugated structure allows for high hole mobility, which is crucial in the production of conductive polymer-based materials such as polymeric solar cells .

Polymer Donor Materials

It is also used as a donor material in polymeric solar cells (PSCs) . The compound’s molecular design, which includes a push-pull mechanism, enhances the absorption of light and facilitates the transfer of charge carriers, leading to more efficient solar energy conversion .

Advanced Battery Science

In battery technology, this compound is explored for its potential in advanced battery science . Its electrochemical properties may lead to the development of more stable and efficient battery materials, contributing to the advancement of energy storage solutions .

Chromatography and Mass Spectrometry

The compound’s unique structure makes it suitable for use in chromatography and mass spectrometry as a standard or reference material. Its well-defined molecular weight and properties allow for accurate calibration and testing in analytical chemistry applications .

Organic Thin-Film Transistors

Another application is in the creation of organic thin-film transistors (OTFTs) . The compound’s high thermal stability and semiconducting nature enable the production of OTFTs with improved performance and reliability .

Environmental and Safety Regulations

Lastly, the compound is subject to environmental and safety regulations. Research into its properties and effects is essential for compliance with regulatory standards and ensuring safe handling and usage in various applications .

作用機序

Target of Action

It is known that this compound is used in the synthesis of novel regioregular poly(4,8-didodecylbenzo[1,2-b:4,5-b’]dithiophene), which is used as a semiconductor in organic thin-film transistors .

Mode of Action

It is known that the compound is used in the synthesis of a polymer that exhibits semiconducting properties . This suggests that the compound may interact with its targets to facilitate electron transfer, a key process in semiconductors.

Result of Action

It is known that the compound is used in the synthesis of a polymer that exhibits semiconducting properties . This suggests that the compound may contribute to the formation of structures that facilitate electron transfer.

Safety and Hazards

将来の方向性

The compound and similar structures are widely used and studied building blocks for high-performance small molecule-based photovoltaic devices . They offer a competitive alternative to their polymer counterparts due to the advantages of their defined structure and thus less batch to batch variation .

特性

IUPAC Name |

2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Br2S2/c1-3-5-7-9-11-15-17-13-19(23)26-22(17)16(12-10-8-6-4-2)18-14-20(24)25-21(15)18/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYXKECIKVHBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735930 | |

| Record name | 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359017-65-5 | |

| Record name | 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)